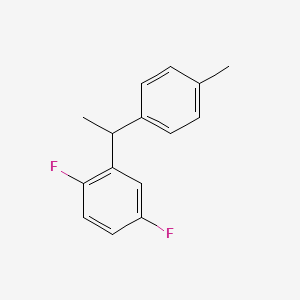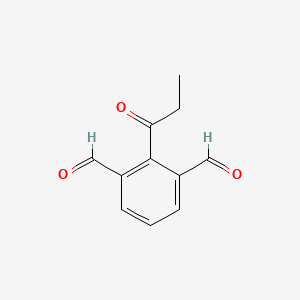![molecular formula C12H19NO B14075984 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol CAS No. 100251-95-4](/img/structure/B14075984.png)
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenol, characterized by the presence of a dimethylamino group attached to a methyl-substituted phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol typically involves the reaction of 3,5,6-trimethylphenol with formaldehyde and dimethylamine. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions usually involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure compound .
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another Mannich base with similar structural features but with three dimethylaminomethyl groups.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with dimethylamino groups, used in various applications including drug delivery.
Uniqueness
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
100251-95-4 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)11(7-13(4)5)12(14)10(8)3/h6,14H,7H2,1-5H3 |
InChIキー |
BYIDXIVMEUXTJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)O)CN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



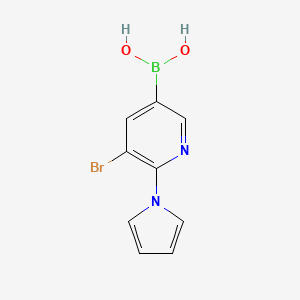
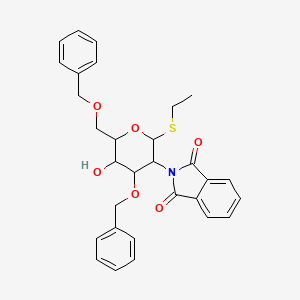

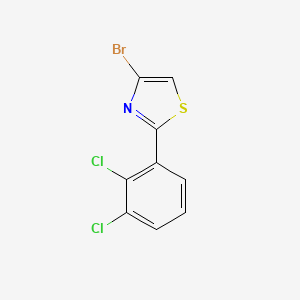


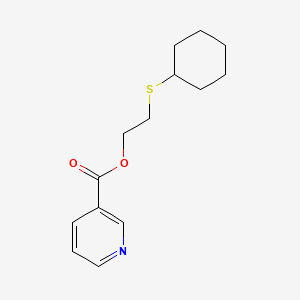

![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
